molecular formula C30H46O7 B1238320 Cucurbitacin F CAS No. 5939-57-1

Cucurbitacin F

Cat. No.: B1238320
CAS No.: 5939-57-1
M. Wt: 518.7 g/mol
InChI Key: AOHIGMQGPFTKQX-QZPKXHNASA-N
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Description

Cucurbitacin F is a naturally occurring biochemical compound belonging to the class of cucurbitacins, which are tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. Cucurbitacins serve as a defense mechanism against herbivores due to their bitter taste and toxic properties. This compound, in particular, has garnered attention for its potential therapeutic applications, especially in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin F involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the cyclization of squalene to form the cucurbitane skeleton, followed by various oxidation and functionalization reactions to introduce the characteristic functional groups of this compound. The reaction conditions typically involve the use of strong acids or bases, oxidizing agents, and specific catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction and purification from natural sources, such as the roots and fruits of Cucurbitaceae plants. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to isolate and purify this compound in large quantities. Additionally, biotechnological approaches, including the use of genetically modified microorganisms, are being explored to enhance the yield and efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin F undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 23,24-dihydrothis compound and 25-acetoxy-23,24-dihydrothis compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Mechanism of Action

Cucurbitacin F exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Cucurbitacin F is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin A, B, C, D, E, I, and others. While all cucurbitacins share a common tetracyclic triterpenoid structure, they differ in their functional groups and biological activities. For instance:

This compound is unique due to its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23-24,31-32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIGMQGPFTKQX-QZPKXHNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317374
Record name Cucurbitacin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5939-57-1
Record name Cucurbitacin F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5939-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005939571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cucurbitacin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUCURBITACIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8WI6P1NLN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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